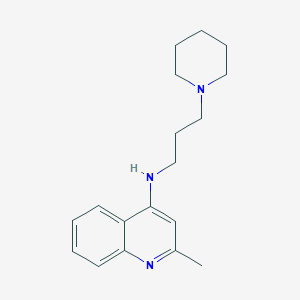![molecular formula C9H8N4O3 B8597268 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and an acetic acid moiety. The presence of the carbamoyl group further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazole derivatives with suitable aldehydes or ketones can lead to the formation of the pyrazolo[4,3-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The presence of reactive sites allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different fused ring system but exhibit comparable biological activities
Uniqueness
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C9H8N4O3 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N4O3/c10-9(16)8-5-3-11-2-1-6(5)13(12-8)4-7(14)15/h1-3H,4H2,(H2,10,16)(H,14,15) |
InChIキー |
GLQHMXMUVIPFPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1N(N=C2C(=O)N)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


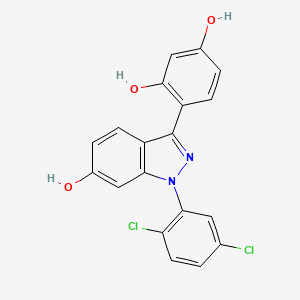


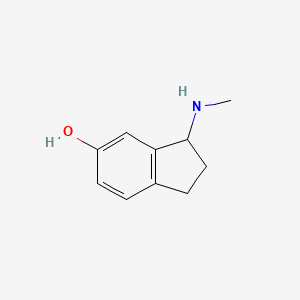
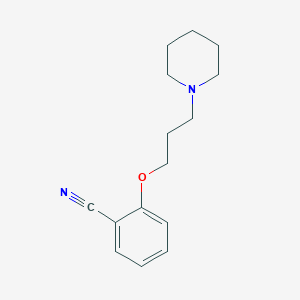
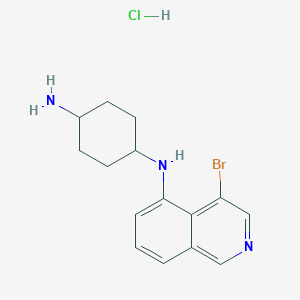
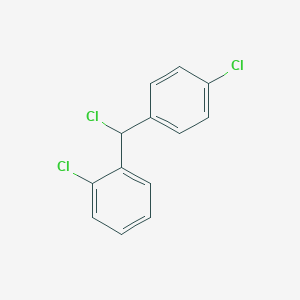

![5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8597241.png)

